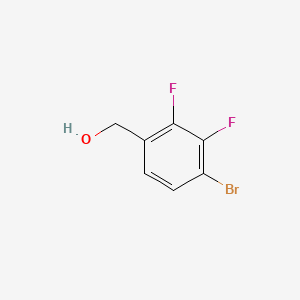

(4-Bromo-2,3-difluorophenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2,3-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNPEOZOKHEQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162744-55-0 | |

| Record name | (4-bromo-2,3-difluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of (4-Bromo-2,3-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

(4-Bromo-2,3-difluorophenyl)methanol is a polyhalogenated aromatic alcohol that has emerged as a strategically important building block in contemporary organic synthesis. Its unique molecular architecture, featuring a reactive benzyl alcohol moiety, a versatile bromine handle for cross-coupling reactions, and the modulating electronic effects of two fluorine atoms, makes it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Core Chemical and Physical Properties

This compound, with the CAS Number 162744-55-0, is a compound that balances the reactivity of a primary alcohol and an aryl bromide with the unique electronic signature of a difluorinated phenyl ring.[1]

Structural and Physical Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.01 g/mol | [1] |

| Appearance | Powder or oil at room temperature | [1] |

| Boiling Point (Predicted) | 256.9 ± 35.0 °C | - |

| Density (Predicted) | 1.744 ± 0.06 g/cm³ | - |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | [2] |

Note: Predicted values are based on computational models and may differ from experimentally determined values.

Figure 1: Chemical structure of this compound.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the two protons on the phenyl ring, a singlet for the benzylic methylene protons, and a broad singlet for the hydroxyl proton. The aromatic protons are expected to show complex splitting patterns due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbons attached to the fluorine atoms will appear as doublets due to C-F coupling. The carbon bearing the bromine atom will also have a characteristic chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic ring and the methylene group, C=C stretching vibrations of the aromatic ring, and C-F and C-Br stretching vibrations in the fingerprint region.

1.2.3. Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of the hydroxyl group, the bromine atom, and other fragments.

Synthesis and Manufacturing

The most common and direct route to this compound is through the reduction of the corresponding aldehyde, 4-bromo-2,3-difluorobenzaldehyde.

Key Synthetic Pathway: Reduction of an Aldehyde

This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. The reaction is generally high-yielding and proceeds under mild conditions.[3]

Figure 2: Synthesis of this compound.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and safety.

Materials:

-

4-Bromo-2,3-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)[4]

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,3-difluorobenzaldehyde (1.0 eq) in methanol (10-20 volumes). The dissolution ensures that the aldehyde is readily accessible to the reducing agent.

-

Cooling the Reaction Mixture: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction between sodium borohydride and the protic solvent, as well as the reduction of the aldehyde.[5]

-

Addition of the Reducing Agent: Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution. Adding the reducing agent in portions helps to manage the rate of reaction and prevent a rapid temperature increase.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This self-validating step ensures the reaction has gone to completion before proceeding to the work-up.

-

Quenching the Reaction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. This step neutralizes any remaining reducing agent and hydrolyzes the borate esters formed during the reaction.

-

Extraction: Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent such as diethyl ether or ethyl acetate. Extract the aqueous layer with the organic solvent (2-3 times). This separates the desired organic product from inorganic byproducts.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. This step is essential to remove any residual water before solvent evaporation.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude product. The crude this compound can be purified by column chromatography on silica gel if necessary to yield the final product.

Chemical Reactivity and Synthetic Utility

This compound is a trifunctional molecule, and its reactivity is dictated by the interplay of the alcohol, the aryl bromide, and the difluorinated ring.

Reactions of the Alcohol Moiety

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-bromo-2,3-difluorobenzaldehyde, using a variety of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis or other standard etherification protocols.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will yield the corresponding esters.

Reactions of the Aryl Bromide

The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.[1]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, introducing a wide range of aryl or alkyl groups at the 4-position.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes introduces a vinyl group at the 4-position.

-

Sonogashira Coupling: Coupling with terminal alkynes, typically catalyzed by palladium and copper, results in the formation of an arylethyne.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to N-arylated products.

Figure 3: Key reactions of this compound.

Applications in Drug Discovery and Materials Science

The unique combination of functional groups and the presence of fluorine atoms make this compound a valuable intermediate in several areas of research and development.

Pharmaceutical Applications

The incorporation of fluorinated motifs is a common strategy in modern drug design to enhance the metabolic stability and binding affinity of drug candidates.[1] this compound serves as a key starting material for the synthesis of a variety of biologically active molecules, with potential applications in treating neurological disorders.[1] While specific drug candidates derived directly from this molecule are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. For instance, fluorinated and brominated phenyl rings are common features in kinase inhibitors and other targeted therapies.

Agrochemicals

Similar to pharmaceuticals, the introduction of fluorine atoms can enhance the efficacy and environmental persistence of agrochemicals. The reactivity of the bromine and alcohol functionalities allows for the incorporation of the (4-bromo-2,3-difluorophenyl)methyl moiety into novel pesticide and herbicide candidates.

Materials Science

The electronic properties imparted by the fluorine and bromine atoms make this molecule a potential building block for the synthesis of functional organic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialty polymers.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

Hazard Identification

Based on available data, this compound is classified with the GHS07 pictogram and carries the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This safety information is a summary and is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in various fields of chemical synthesis. Its unique combination of a reactive alcohol, a cross-coupling-ready bromide, and the electronic influence of two fluorine atoms provides chemists with a powerful tool for the construction of complex molecular architectures. As the demand for sophisticated fluorinated compounds continues to grow, particularly in the life sciences and materials science, the importance of intermediates like this compound is set to increase.

References

-

Organic Syntheses. (n.d.). Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde. Retrieved from [Link]

-

Mody Chemi Pharma Ltd. (n.d.). 4-Bromo-2 2-Diphenyl Butyronitrile. Retrieved from [Link]

-

Organic Synthesis. (n.d.). NaBH4 Reduction: General Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). (6-Bromo-2,4-difluoro-3-methoxyphenyl)methanol. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Radwan, M. A. A., et al. (2014). Synthesis and antimicrobial activity of some new 4-bromo-2-chlorophenyl derivatives. Acta Poloniae Pharmaceutica, 71(4), 637-646. Retrieved from [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

National Center for Biotechnology Information. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

- Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate for the preparation of pyrethroid esters.

-

Royal Society of Chemistry. (2014). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzyl alcohol. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane [silane, [(13-chlorotridecyl)oxy]triethyl-]. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol. Retrieved from [Link]

Sources

- 1. Buy this compound | 162744-55-0 [smolecule.com]

- 2. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Utility of (4-Bromo-2,3-difluorophenyl)methanol in Modern Drug Discovery: A Technical Guide

Introduction: A Multifaceted Building Block for Complex Molecular Architectures

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing a compound's pharmacological profile. The subject of this guide, (4-Bromo-2,3-difluorophenyl)methanol (CAS Number: 162744-55-0), represents a sophisticated and highly versatile building block that stands at the intersection of several key chemical functionalities.[1] Its structure, featuring a brominated and difluorinated phenyl ring coupled with a primary alcohol, offers a unique combination of reactive handles and modulating electronic properties. This trifecta of functionalities—a nucleophilic alcohol, a bromine atom amenable to cross-coupling reactions, and the metabolic stability conferred by the fluorine atoms—positions this molecule as a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2]

The difluoro substitution pattern at the 2 and 3 positions of the phenyl ring creates a distinct electronic environment that can significantly influence molecular recognition and binding affinity to biological targets.[1] This guide provides an in-depth technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol, analytical characterization, and its applications as a key intermediate in the development of novel therapeutics, particularly in the realms of kinase and anti-inflammatory inhibitors.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its effective application in synthesis and research. The key properties of this compound are summarized below. It is important to note that while some of the following data is based on experimental findings for analogous compounds, other values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 162744-55-0 | [2] |

| Molecular Formula | C₇H₅BrF₂O | [1][2] |

| Molecular Weight | 223.01 g/mol | [1][2] |

| Boiling Point | 256.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | Room Temperature | [2] |

Spectroscopic Data Summary:

| Technique | Observed Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the alcohol. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the two fluorine atoms. Specifically, the H-5 proton is anticipated to resonate around 7.2-7.4 ppm as a doublet of doublets, with coupling constants (J) in the range of 8-10 Hz for H-F coupling and around 8 Hz for H-H coupling. The H-6 proton is expected to appear at approximately 7.0-7.2 ppm as a doublet with a J(H,F) of 8-10 Hz, primarily coupled to the fluorine at the 2-position.[1] |

| ¹³C NMR | The carbon NMR spectrum will be characterized by signals for the seven carbon atoms, with the chemical shifts influenced by the electronegative fluorine and bromine substituents. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants. |

| ¹⁹F NMR | The fluorine NMR spectrum is a critical tool for confirming the structure and purity of this compound. It is expected to show two distinct signals for the two non-equivalent fluorine atoms at the 2 and 3 positions, with their chemical shifts and coupling patterns providing valuable structural information. |

| Mass Spectrometry (MS) | The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M+) would be observed at m/z 222 and 224. Fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) and halogen atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region, and C-Br stretching vibrations will appear at lower wavenumbers. Aromatic C-H and C=C stretching vibrations will also be present. |

Synthesis Protocol: Reduction of 4-Bromo-2,3-difluorobenzoic Acid

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, 4-Bromo-2,3-difluorobenzoic acid, using a borane-tetrahydrofuran (BH₃·THF) complex. This method is highly selective for the reduction of carboxylic acids to primary alcohols and is generally high-yielding.

Reaction Scheme:

A simplified workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas to maintain an inert atmosphere throughout the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, approximately 2.0-3.0 eq) to the stirred solution of the carboxylic acid via the dropping funnel over a period of 30-60 minutes. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute hydrochloric acid (HCl) at 0 °C to decompose the excess borane complex. Caution: Hydrogen gas is evolved during this step, so ensure adequate ventilation.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution), and then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical because the borane-THF complex reacts violently with water.

-

Slow Addition at Low Temperature: The slow, controlled addition of the reducing agent at 0 °C is necessary to manage the exothermic nature of the reaction and prevent side reactions.

-

Aqueous Workup: The quenching step is essential to neutralize any remaining reactive borane species, making the reaction mixture safe to handle and enabling the extraction of the final product.

Applications in Drug Discovery and Development

This compound serves as a pivotal building block in the synthesis of a variety of biologically active molecules, with its application being particularly prominent in the development of kinase inhibitors and anti-inflammatory agents.

Role in Kinase Inhibitor Synthesis:

Protein kinases are a crucial class of enzymes that are often dysregulated in diseases such as cancer.[3] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structure of this compound provides a versatile scaffold for the synthesis of such inhibitors. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aromatic and heteroaromatic moieties, which are often key for binding to the kinase active site. The alcohol functionality can be further modified, for instance, by conversion to an ether or an amine, to explore additional interactions within the binding pocket.

Illustrative Synthetic Pathway:

A conceptual workflow for the synthesis of a kinase inhibitor scaffold.

Role in Anti-inflammatory Drug Development:

Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is an ongoing area of research. Fluorinated compounds are of particular interest in this field due to their potential to modulate the activity of inflammatory enzymes and receptors. This compound can be used as a starting material to synthesize compounds that target key players in the inflammatory cascade. For example, derivatives of this molecule have been explored for their potential to inhibit cyclooxygenase (COX) enzymes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous chemical. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

The synthesis protocol described above involves the use of borane-tetrahydrofuran complex, which is a flammable and corrosive reagent that reacts violently with water. It is crucial to handle this reagent under an inert atmosphere and to quench it carefully.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis and drug discovery. Its unique combination of a primary alcohol, a bromine atom, and a difluorinated phenyl ring provides a powerful platform for the construction of complex molecular architectures with desirable pharmacological properties. The synthetic accessibility of this compound, coupled with its potential for diversification, ensures its continued relevance in the quest for novel and effective therapeutic agents. The protocols and information presented in this guide are intended to provide researchers and scientists with a comprehensive understanding of the core attributes and practical applications of this valuable chemical intermediate.

References

-

This compound. MySkinRecipes. Available at: [Link]

-

Electronic spectra of paramethoxy benzyl alcohol and parachloro benzyl cyanide. Indian Academy of Sciences. Available at: [Link]

-

Chemical structures of the benzyl alcohol derivatives under study. ResearchGate. Available at: [Link]

-

Benzyl alcohol. SpectraBase. Available at: [Link]

-

Benzyl alcohols. MassBank. Available at: [Link]

-

Benzyl alcohol. NIST WebBook. Available at: [Link]

-

Patent 9,980,944 drug patent claims, expiration, and freedom to operate. DrugPatentWatch. Available at: [Link]

- A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. Google Patents.

-

4-Bromo-2,3-difluorobenzyl alcohol,162744-55-0->Allfluoro pharmaceutical co .ltd. Available at: [Link]

- Process for the preparation of 4-bromophenyl derivatives. Google Patents.

-

4-Bromo-2-fluorobenzyl alcohol. ChemBK. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]

- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. Google Patents.

- Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application. Google Patents.

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

-

Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. PubMed. Available at: [Link]

-

Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5). Cheméo. Available at: [Link]

-

Semifluorinated compounds - Patent US-11154513-B2. PubChem. Available at: [Link]

-

CAS No : 1255948-71-0 | Product Name : (4-Bromo-3-(ethoxymethyl)phenyl)methanol. Available at: [Link]

-

Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. PubMed. Available at: [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Available at: [Link]

-

4-Bromo-3,5-difluorophenol. PubChem. Available at: [Link]

-

4-Bromobenzyl alcohol. PubChem. Available at: [Link]

-

Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. National Institutes of Health. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. Available at: [Link]

-

Electronic Supporting Information Rediscovering copper-based catalysts for the intramolecular carbon-hydrogen bond functionaliza. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines: identification of new scaffolds for potent EGFR tyrosine kinase inhibitors. PubMed. Available at: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

Sources

(4-Bromo-2,3-difluorophenyl)methanol molecular weight and formula

An In-Depth Technical Guide to (4-Bromo-2,3-difluorophenyl)methanol: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound is a halogenated aromatic alcohol that has emerged as a strategically important building block in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a reactive hydroxymethyl group, a synthetically versatile bromine atom, and a difluorinated phenyl ring, offers a unique combination of properties. This guide provides a comprehensive technical overview of its molecular characteristics, a detailed protocol for its synthesis and purification, methods for its analytical characterization, and a discussion of its critical role in the development of novel pharmaceuticals and advanced materials. The strategic placement of the fluorine atoms significantly influences the molecule's electronic properties, metabolic stability, and binding interactions, making it a valuable intermediate for researchers and drug development professionals.[1][2]

Core Molecular Profile

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, analytical characterization, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₂O | [1][2][3] |

| Molecular Weight | 223.01 g/mol | [1][2][3][4] |

| CAS Number | 162744-55-0 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-2,3-difluorobenzyl alcohol | [3] |

| Appearance | Yellow powder | [3] |

| Boiling Point | 256.9 ± 35.0 °C (Predicted) | [2][3] |

| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 13.22 ± 0.10 (Predicted) | [3] |

The Strategic Importance in Medicinal Chemistry and Synthesis

The utility of this compound stems from the distinct roles of its three key functional components. The contemporary pharmaceutical industry recognizes that fluorinated compounds are essential, with approximately 20% of all pharmaceuticals containing fluorine.[1]

-

Difluoro Substituents : The two fluorine atoms on the aromatic ring are not mere placeholders. As the most electronegative element, fluorine profoundly alters the molecule's properties. The difluoro pattern enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] Furthermore, it modulates the acidity of the hydroxyl proton and can influence the conformation of the molecule, which can lead to improved binding affinity and selectivity for biological targets.[1][5]

-

Bromine Atom : The bromine at the 4-position is a versatile synthetic handle. It is an ideal substituent for engaging in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This capability allows for the efficient construction of complex carbon-carbon and carbon-heteroatom bonds, making this compound a valuable starting material for building diverse molecular libraries for drug discovery screening.[1][2]

-

Hydroxymethyl Group : The primary alcohol (-CH₂OH) function serves as a nucleophile and a hydrogen bond donor. It provides a reactive site for subsequent chemical modifications, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, further expanding its synthetic potential.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the selective reduction of the corresponding aldehyde, 4-bromo-2,3-difluorobenzaldehyde. This method is favored for its high yield, mild reaction conditions, and operational simplicity.

Experimental Workflow Diagram

Sources

- 1. Buy this compound | 162744-55-0 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. 4-Bromo-2,3-difluorobenzylalcohol | 162744-55-0 [chemicalbook.com]

- 4. indiamart.com [indiamart.com]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Utility of (4--Bromo-2,3-difluorophenyl)methanol

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate key physicochemical properties. Fluorination can enhance metabolic stability, improve bioavailability, and alter electronic characteristics, making fluorinated compounds highly sought after.[1] Approximately one-fifth of all pharmaceuticals contain fluorine, highlighting its importance.[1] (4-Bromo-2,3-difluorophenyl)methanol emerges as a particularly valuable synthetic building block, offering a trifecta of reactive sites: a primary alcohol, a synthetically versatile aryl bromide, and an electronically distinct difluorinated phenyl ring.[1]

This guide provides an in-depth technical overview of this compound, detailing its synthesis and exploring its utility in key synthetic transformations. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures.[1]

Physicochemical Properties & Safety Considerations

A thorough understanding of a starting material's properties is fundamental to its effective and safe use in the laboratory.

Key Properties

| Property | Value |

| CAS Number | 162744-55-0 |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.02 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

(Data sourced from commercial suppliers and chemical databases)

Safety & Handling

As with any halogenated organic compound, appropriate safety precautions are essential.

-

Hazard Identification : While specific GHS data for this exact isomer is limited, analogous compounds like 4-bromobenzyl alcohol are known to cause serious eye irritation and may cause skin and respiratory irritation.[2]

-

Personal Protective Equipment (PPE) : Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of the Starting Material

The most common and direct route to synthesizing this compound is through the reduction of its corresponding aldehyde, 4-bromo-2,3-difluorobenzaldehyde.[1] This precursor itself can be synthesized from commercially available materials.

Workflow for Synthesis

The synthesis follows a logical two-step process: formylation of a bromodifluorobenzene precursor followed by reduction of the resulting aldehyde.

Sources

An In-depth Technical Guide to the Retrosynthesis of (4-Bromo-2,3-difluorophenyl)methanol

This guide provides a comprehensive overview of the retrosynthetic analysis and a viable synthetic pathway for (4-bromo-2,3-difluorophenyl)methanol, a key intermediate in the development of fluorinated active pharmaceutical ingredients (APIs).[1][2] The unique substitution pattern of this compound, featuring both bromine and fluorine atoms, allows for diverse downstream functionalization, making it a valuable building block in medicinal chemistry and materials science.[3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic choices behind the synthesis.

Introduction and Strategic Importance

This compound (CAS No: 162744-55-0) is a polyhalogenated aromatic alcohol.[3] Its molecular structure is of significant interest in pharmaceutical development, where the presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[3]

This guide will deconstruct the synthesis of this target molecule through a logical retrosynthetic approach, followed by a detailed, step-by-step forward synthesis protocol. The methodologies described are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a primary disconnection at the carbon-carbon bond between the phenyl ring and the hydroxymethyl group. This leads to two main synthetic strategies.

Strategy 1: Functional Group Interconversion (FGI)

The most direct and common disconnection involves the functional group interconversion of the alcohol to a carbonyl group. This identifies 4-bromo-2,3-difluorobenzaldehyde as the key precursor. This is a robust and reliable transformation, as the reduction of an aldehyde to a primary alcohol is a high-yielding and chemoselective reaction.

Strategy 2: Carbon-Carbon Bond Formation

An alternative approach would be to form the C-C bond directly. This would involve a formylation reaction of an organometallic species derived from a suitable precursor. Disconnecting the C-C bond leads to a synthon representing a 4-bromo-2,3-difluorophenyl anion, which can be practically sourced from 1-bromo-2,3-difluorobenzene via a lithium-halogen exchange or Grignard reagent formation.

For the purpose of this guide, we will focus on a combination of these strategies, which represents a logical and experimentally validated pathway. The retrosynthesis is visualized in the diagram below.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway

The forward synthesis follows the logic of our retrosynthetic analysis, commencing with the commercially available 1-bromo-2,3-difluorobenzene. The synthesis is a two-step process:

-

Step 1: Formylation of 1-bromo-2,3-difluorobenzene to yield 4-bromo-2,3-difluorobenzaldehyde.

-

Step 2: Reduction of 4-bromo-2,3-difluorobenzaldehyde to the target molecule, this compound.

The overall workflow is depicted below.

Caption: Forward synthesis workflow for this compound.

Physical and Chemical Properties of Key Compounds

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |

| 1-Bromo-2,3-difluorobenzene | 38573-88-5 | C₆H₃BrF₂ | 192.99 | Colorless to pale yellow liquid | 158.3 |

| 4-Bromo-2,3-difluorobenzaldehyde | 644985-24-0 | C₇H₃BrF₂O | 221.00 | White to off-white solid | N/A |

| This compound | 162744-55-0 | C₇H₅BrF₂O | 223.01 | Yellow powder | 256.9 (Predicted) |

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,3-difluorobenzaldehyde

This procedure involves the ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by quenching with N,N-dimethylformamide (DMF). The use of n-butyllithium (n-BuLi) requires strict anhydrous and inert atmosphere conditions.

Materials:

-

1-Bromo-2,3-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous THF (10 volumes).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Extract the mixture with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 4-bromo-2,3-difluorobenzaldehyde as a white to off-white solid.

Step 2: Synthesis of this compound

This step involves the reduction of the aldehyde functional group using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Materials:

-

4-Bromo-2,3-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

In a round-bottom flask, dissolve 4-bromo-2,3-difluorobenzaldehyde (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and slowly add deionized water to quench the excess NaBH₄.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield this compound as a yellow powder. Further purification can be achieved by recrystallization if necessary.

Characterization of this compound

The structure of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons: Two distinct signals in the downfield region (approx. 7.0-7.4 ppm). H-5 appears as a doublet of doublets due to coupling with both fluorine atoms. H-6 appears as a doublet, primarily coupled to the fluorine at position 2.[3] Methylene protons (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) around 4.5-4.8 ppm.[3] Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent. |

| ¹³C NMR | Aromatic carbons: Signals in the aromatic region (approx. 110-160 ppm). The fluorine-bearing carbons (C2 and C3) will show large one-bond C-F coupling constants (¹JCF ≈ 245-250 Hz) and smaller two- or three-bond couplings.[3] Methylene carbon (-CH₂OH): A signal around 60-65 ppm. |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (223.01 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom. |

| IR Spec. | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C-F stretching bands in the region of 1000-1400 cm⁻¹. |

Safety Precautions

-

n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. It should only be handled under an inert atmosphere (nitrogen or argon) by trained personnel. Always use appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.

-

General Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.

Conclusion

The retrosynthetic analysis and subsequent forward synthesis presented in this guide provide a robust and reliable pathway for the preparation of this compound. The two-step synthesis, involving a directed ortho-lithiation followed by a standard reduction, is an efficient route to this valuable intermediate. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.

References

-

1-Bromo-2,3-difluorobenzene. (n.d.). LookChem. Retrieved from [Link]

-

1-Bromo-2,3-difluorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Supporting Information. (2021). The Royal Society of Chemistry. Retrieved from [Link]

- Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde. (2012). CN102659546A. Google Patents.

-

4-Bromo-2,6-difluorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Supporting Information. (2021). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 3-bromo-2,5-difluorobenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

- Method for preparing 3, 4-difluorobenzaldehyde. (2016). CN105859536A. Google Patents.

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (2015). The Royal Society of Chemistry. Retrieved from [Link]

-

4-Bromobenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. (2025). ResearchGate. Retrieved from [Link]

-

A new synthetic route to polyfluorobenzyl alcohol. (2025). ResearchGate. Retrieved from [Link]

-

13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2025). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (4-Bromo-2,3-difluorophenyl)methanol: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Intermediate

(4-Bromo-2,3-difluorophenyl)methanol is a halogenated aromatic alcohol that has garnered significant interest as a versatile building block in the realms of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its strategic importance lies in the unique combination of three key functional groups on a stable phenyl ring: a reactive hydroxymethyl group, a synthetically versatile bromine atom, and the modulating influence of two fluorine atoms. This trifecta of functionalities provides a powerful platform for the construction of complex molecular architectures with tailored properties.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] The specific 2,3-difluoro substitution pattern in this molecule creates a distinct electronic environment that can significantly influence intermolecular interactions and the overall pharmacological profile of a target compound.[1] This guide provides a comprehensive overview of the chemical identity, synthesis, properties, and applications of this compound, offering a technical resource for professionals in the field.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1]

Synonyms

In literature and commercial listings, this compound may be referred to by several other names, including:

-

4-Bromo-2,3-difluorobenzyl alcohol[2]

-

Benzenemethanol, 4-bromo-2,3-difluoro-

Key Identifiers

| Identifier | Value |

| CAS Number | 162744-55-0[3] |

| Molecular Formula | C₇H₅BrF₂O[1] |

| Molecular Weight | 223.01 g/mol [1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, characterization, and use in synthesis.

Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | Not available | |

| Boiling Point | 256.9 ± 35.0 °C (Predicted) | |

| Density | 1.744 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. |

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of this compound. The presence of fluorine and bromine atoms leads to characteristic spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the benzylic protons (CH₂OH) and distinct multiplets for the aromatic protons, with couplings to the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, with the chemical shifts of the aromatic carbons being influenced by the electronegative fluorine and bromine substituents. Carbon-fluorine couplings are a key diagnostic feature.

-

¹⁹F NMR: The fluorine NMR spectrum provides valuable information about the electronic environment of the fluorine atoms. The two distinct fluorine atoms at the 2- and 3-positions will likely show complex coupling patterns.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis and Manufacturing

This compound is typically synthesized from commercially available starting materials. The most common and direct laboratory-scale synthesis involves the reduction of the corresponding aldehyde.

Synthetic Pathway: Reduction of 4-Bromo-2,3-difluorobenzaldehyde

The reduction of the aldehyde functional group in 4-Bromo-2,3-difluorobenzaldehyde to a primary alcohol is a high-yielding and straightforward transformation.

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of 4-Bromo-2,3-difluorobenzaldehyde

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

4-Bromo-2,3-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2,3-difluorobenzaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude this compound can be purified by column chromatography on silica gel.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and development.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a key building block for the synthesis of a wide range of biologically active molecules.[2] The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing further avenues for molecular elaboration. The difluorophenyl moiety is often incorporated to enhance the pharmacokinetic and pharmacodynamic properties of the final compound.[1]

Materials Science

In the field of materials science, this compound and its derivatives are explored for the development of novel organic materials with specific electronic and photophysical properties.[1] The presence of the heavy bromine atom and the electron-withdrawing fluorine atoms can influence the electronic structure and intermolecular packing of organic molecules, which are critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a general guide and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard Identification

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat and appropriate footwear.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive alcohol, a synthetically adaptable bromine atom, and the beneficial electronic properties of a difluorinated phenyl ring makes it a sought-after intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective utilization in research and development endeavors.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

- Google Patents. (n.d.). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate....

-

PubChemLite. (n.d.). (4-bromo-3,5-difluorophenyl)methanol (C7H5BrF2O). Retrieved from [Link]

-

ChemRxiv. (2023). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluorobenzyl Alcohol. Retrieved from [Link]

-

NIH. (n.d.). 4-Fluorobenzylic alcohol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

- Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.

- Google Patents. (n.d.). For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Google Patents. (n.d.). Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Scribd. (n.d.). Synthesis of 3 5 Bromo 2 3 Dimethoxy Phe. Retrieved from [Link]

-

Durapax. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

PK Supplies. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Cloudinary. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Physical and chemical properties of (4-bromo-2,3-difluorophenyl)methanol

An In-Depth Technical Guide to (4-bromo-2,3-difluorophenyl)methanol: Properties, Synthesis, and Applications

Abstract

This compound, also known as 4-bromo-2,3-difluorobenzyl alcohol, is a strategically important fluorinated building block in modern synthetic chemistry. Its molecular architecture, featuring a reactive hydroxymethyl group, a versatile aryl bromide, and the unique electronic influence of a difluorinated phenyl ring, makes it an invaluable intermediate for the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, and applications, with a focus on its utility for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices and provide actionable protocols to demonstrate its practical significance.

Introduction and Strategic Importance

This compound holds a critical position in contemporary synthetic chemistry as a multifunctional building block.[1] The significance of this compound is rooted in the synergistic interplay of its three key structural features:

-

Primary Alcohol (-CH₂OH): This functional group serves as a versatile handle for a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and nucleophilic substitution reactions.

-

Aryl Bromide (Ar-Br): The bromine atom is an exceptional leaving group and a key participant in numerous metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds.

-

Difluorinated Phenyl Ring: The presence of two fluorine atoms on the aromatic ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[1] Fluorine is a cornerstone of modern drug design, with approximately 20% of all pharmaceuticals containing this element, often to enhance properties like bioavailability and target binding affinity.[1][2] The specific 2,3-difluoro substitution pattern creates a unique electronic environment that can influence molecular interactions and biological activity.[1]

This guide offers a detailed exploration of this compound, providing both foundational knowledge and practical insights into its application.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

Chemical Identity

The compound is uniquely identified by its CAS Registry Number and its structural formula.

| Identifier | Value | Reference |

| CAS Number | 162744-55-0 | [1][3] |

| Molecular Formula | C₇H₅BrF₂O | [1][3] |

| Molecular Weight | 223.01 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-2,3-difluorobenzyl alcohol | [1][3] |

| SMILES | OCc1ccc(Br)c(F)c1F | [1] |

Physical Properties

The physical state and solubility characteristics dictate the handling, storage, and reaction conditions for this compound.

| Property | Value | Reference |

| Appearance | Yellow powder/solid | [3] |

| Boiling Point | 256.9 ± 35.0 °C (Predicted) | [3][4] |

| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 13.22 ± 0.10 (Predicted) | [3] |

| Storage | Store at room temperature | [3][4] |

Structural Analysis

Spectroscopic Characterization

Analytical techniques provide an unambiguous fingerprint for the structural confirmation and purity assessment of this compound.

| Technique | Characteristic Features |

| ¹H NMR | Aromatic protons resonate in the downfield region (δ ≈ 7.0-7.4 ppm), showing complex splitting patterns due to H-H and H-F couplings. The benzylic methylene protons (-CH₂OH) typically appear as a singlet or a narrowly split multiplet around δ 4.6-4.8 ppm.[1] |

| ¹³C NMR | The spectrum provides detailed information on the carbon skeleton, with distinct signals for the benzylic carbon, the halogen-substituted aromatic carbons (showing C-F coupling), and the unsubstituted aromatic carbons. |

| Mass Spec. | Under electron impact (EI) conditions, the mass spectrum shows a characteristic molecular ion cluster for a monobrominated compound, with two peaks of nearly equal intensity at m/z 223 (⁷⁹Br) and 225 (⁸¹Br).[1] |

| IR Spec. | Key absorptions include a broad O-H stretch (≈ 3200-3600 cm⁻¹), C-O stretch (≈ 1050-1150 cm⁻¹), and aromatic C-H and C=C stretches. |

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde.

Synthetic Workflow: Reduction of 4-bromo-2,3-difluorobenzaldehyde

This protocol outlines a reliable method for the synthesis, emphasizing safety and purification. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild and selective reducing agent that is safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄), and it will not reduce the aryl halide.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Dissolution: Dissolve 4-bromo-2,3-difluorobenzaldehyde (1.0 eq) in a suitable alcohol solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by the slow, dropwise addition of deionized water or dilute hydrochloric acid (1M HCl) to decompose any unreacted NaBH₄.

-

Solvent Removal: Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x). Rationale: Ethyl acetate is a good solvent for the product and is immiscible with water, allowing for efficient separation.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its ability to serve as a versatile precursor for more complex molecules. The distinct reactivity of its functional groups can be selectively addressed to build molecular complexity.

Caption: Key synthetic transformations of this compound.

-

Reactions at the Hydroxymethyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde using reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). It can also undergo esterification with acyl chlorides or carboxylic acids, or be converted to an ether under Williamson ether synthesis conditions.

-

Reactions at the Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, including alkyl, aryl, vinyl, and alkynyl groups (Suzuki, Stille, Heck, Sonogashira couplings) or the formation of C-N and C-O bonds (Buchwald-Hartwig amination/etherification). This versatility is central to its role in constructing complex molecular scaffolds for drug discovery.[4]

Applications in Research and Drug Development

The unique structural attributes of this compound make it a valuable intermediate in several high-value research areas.

-

Pharmaceutical Development: It is a key intermediate in synthesizing fluorinated active pharmaceutical ingredients (APIs).[4] Its derivatives are explored as kinase inhibitors for oncology, anti-inflammatory agents, and potential modulators of neurotransmission for treating neurological disorders.[1][4] The difluorophenyl motif is often employed to enhance metabolic stability and improve pharmacokinetic profiles.[1]

-

Agrochemical Research: Similar to its role in pharmaceuticals, this compound is used to design novel pesticides and herbicides. The inclusion of fluorine atoms can increase the biological efficacy and metabolic stability of these agents.[4]

-

Material Science: The unique electronic properties conferred by the bromo- and difluoro-substituents make it a candidate for synthesizing novel organic materials with potential applications in electronics and optics.[1]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

| Safety Aspect | Guideline | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319/H320: Causes serious eye irritationH335: May cause respiratory irritation | [3] |

| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] |

| PPE | Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves. | [6][7] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. | [5][8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [3][4][8] |

| First-Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [6][8] |

| First-Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. | [6][8] |

Conclusion

This compound is more than just a chemical compound; it is a versatile tool that empowers chemists to construct complex and valuable molecules. Its trifecta of reactive sites—the alcohol, the aryl bromide, and the fluorinated ring—provides a robust platform for innovation in drug discovery, agrochemicals, and material science. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount for unlocking its full potential in scientific research and development.

References

-

This compound - MySkinRecipes. [Link]

-

4-Bromo-2-fluorobenzyl alcohol - ChemBK. [Link]

-

Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PubMed Central. [Link]

-

(4-bromo-3,5-difluorophenyl)methanol (C7H5BrF2O) - PubChemLite. [Link]

-

Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds - The Royal Society of Chemistry. [Link]

-

Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3) - Cheméo. [Link]

-

4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98% - IndiaMART. [Link]

-

From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]

Sources

- 1. Buy this compound | 162744-55-0 [smolecule.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 4-Bromo-2,3-difluorobenzylalcohol | 162744-55-0 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

(4-Bromo-2,3-difluorophenyl)methanol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

(4-Bromo-2,3-difluorophenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₇H₅BrF₂O.[1][2] Its significance in contemporary synthetic and medicinal chemistry stems from the unique combination of a reactive primary alcohol, a bromine atom amenable to cross-coupling reactions, and a difluorinated phenyl ring. The strategic placement of fluorine atoms is a well-established strategy in drug discovery to modulate key molecular properties such as metabolic stability, bioavailability, and target binding affinity.[1] This guide provides an in-depth overview of the commercial availability, synthesis, key applications, and chemical properties of this compound, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 162744-55-0 |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.01 g/mol [1][2] |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-2,3-difluorobenzyl alcohol |

| SMILES | C1=CC(=C(C(=C1CO)F)F)Br |

| InChI Key | QUNPEOZOKHEQDK-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Crystalline Powder / Solid | [3] |

| Boiling Point | 256.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | Room temperature; Sealed in dry, 2-8°C for long-term | [2] |

Commercial Availability

This compound is readily available from a variety of chemical suppliers, typically at purities of 95% or higher. Pricing and availability can vary, and it is recommended to inquire with the suppliers for the most current information.

Table 3: Commercial Suppliers

| Supplier | Product Number | Purity |

| MySkinRecipes | #150884 | 95%[2] |

| Smolecule | S895017 | >95% |

| TCI America | B50901G (Isomer) | ≥98.0% (GC)[3] |

| BLD Pharmatech | BL3H9A8E2341 | 98% |

| Shanghai Amole Biotechnology | - | 97.0%[4] |

Synthesis Protocol: Reduction of 4-Bromo-2,3-difluorobenzaldehyde

The most common and straightforward synthesis of this compound involves the reduction of the corresponding carbonyl compound, 4-bromo-2,3-difluorobenzaldehyde.[1] This method is efficient and allows for the selective formation of the desired alcohol.

Experimental Protocol